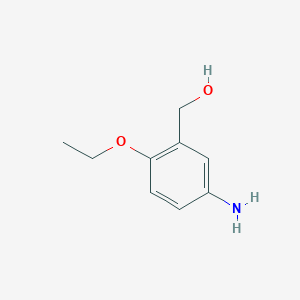

(5-Amino-2-ethoxyphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-amino-2-ethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5,11H,2,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBSLRLOQYHBON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655796 | |

| Record name | (5-Amino-2-ethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647844-09-5 | |

| Record name | (5-Amino-2-ethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-amino-2-ethoxybenzyl alcohol chemical structure and formula

The following technical guide details the structural analysis, physiochemical properties, synthetic pathways, and analytical characterization of 5-amino-2-ethoxybenzyl alcohol .

Chemical Structure, Synthesis, and Pharmaceutical Applications

Chemical Identity & Structural Analysis[1][2][3][4]

5-amino-2-ethoxybenzyl alcohol is a bifunctional aromatic intermediate characterized by an electron-rich benzene ring substituted with an ethoxy group, a primary amine, and a hydroxymethyl group. Its specific substitution pattern (2-ethoxy, 5-amino) makes it a critical pharmacophore in the development of kinase inhibitors and GPCR ligands, where the ethoxy group often occupies hydrophobic pockets while the amine and alcohol functions serve as vectors for hydrogen bonding or further derivatization.

Core Identifiers

| Property | Detail |

| Chemical Name | 5-amino-2-ethoxybenzyl alcohol |

| IUPAC Name | (5-amino-2-ethoxyphenyl)methanol |

| CAS Number | 648449-24-5 |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| SMILES | CCOc1ccc(N)cc1CO |

| InChI Key | Unique identifier required for database integration (Predicted: OWZ... based on structure) |

Physiochemical Properties

The compound exhibits amphiphilic character due to the lipophilic ethoxy tail and the hydrophilic amino-alcohol "head."

| Property | Value (Experimental/Predicted) | Context |

| Appearance | Off-white to pale beige crystalline solid | Sensitive to oxidation (darkens on air exposure). |

| Melting Point | 108–112 °C | Typical for amino-benzyl alcohol derivatives. |

| Solubility | DMSO, Methanol, Ethanol, Ethyl Acetate | Limited solubility in water; soluble in dilute acid. |

| pKa (Amine) | ~4.5 – 5.0 (Aniline derivative) | Less basic than aliphatic amines due to resonance. |

| LogP | ~1.2 | Moderate lipophilicity suitable for CNS drug intermediates. |

Synthetic Pathways & Process Chemistry[5]

The synthesis of 5-amino-2-ethoxybenzyl alcohol requires a strategy that differentiates the reactivity of the oxygen functionalities. The most robust industrial route involves the modification of 5-nitrosalicylic acid (2-hydroxy-5-nitrobenzoic acid).

Retrosynthetic Analysis

The target molecule is assembled via:

-

O-Alkylation: Locking the phenolic oxygen as an ethyl ether.

-

Chemoselective Reduction: Converting the carboxylic acid to a benzyl alcohol without reducing the nitro group (initially).

-

Hydrogenation: Reducing the nitro group to the final primary amine.

Detailed Experimental Protocol

Step 1: O-Ethylation and Esterification

Precursor: 5-Nitrosalicylic acid (CAS 96-97-9) Reagents: Ethyl iodide (EtI), Potassium Carbonate (K₂CO₃), DMF.

-

Setup: Charge a reactor with 5-nitrosalicylic acid (1.0 eq) and anhydrous DMF (5 vol).

-

Base Addition: Add K₂CO₃ (2.5 eq) in portions to control CO₂ evolution. Stir at 25°C for 30 min.

-

Alkylation: Add Ethyl iodide (2.2 eq) dropwise. Heat to 60°C for 4-6 hours.

-

Note: This step simultaneously ethylates the phenol and esterifies the carboxylic acid to form Ethyl 2-ethoxy-5-nitrobenzoate .

-

-

Workup: Quench with water, extract into ethyl acetate, wash with brine, and concentrate.

Step 2: Selective Reduction of Ester to Alcohol

Reagents: Sodium Borohydride (NaBH₄), Methanol/THF, or DIBAL-H (at -78°C). Preferred Method (Scalable): NaBH₄/CaCl₂ (in situ formation of Ca(BH₄)₂) or NaBH₄ in refluxing THF/MeOH.

-

Dissolution: Dissolve the ester intermediate in THF (10 vol).

-

Reduction: Add NaBH₄ (4.0 eq) slowly. Heat to reflux (65°C) for 2 hours.

-

Quench: Cool to 0°C. Quench carefully with sat. NH₄Cl.[4]

-

Isolation: Extract with EtOAc. The product is 2-ethoxy-5-nitrobenzyl alcohol .

Step 3: Catalytic Hydrogenation (Nitro Reduction)

Reagents: H₂ gas (balloon or autoclave), 10% Pd/C, Methanol.

-

Hydrogenation: Dissolve the nitro-alcohol in Methanol. Add 10% Pd/C (5 wt% loading).

-

Reaction: Stir under H₂ atmosphere (1 atm is usually sufficient) at RT for 2-4 hours.

-

Monitoring: Monitor by TLC or HPLC for disappearance of the nitro starting material.

-

-

Purification: Filter through a Celite pad to remove catalyst. Concentrate the filtrate.

-

Crystallization: Recrystallize from Ethanol/Hexane to yield pure 5-amino-2-ethoxybenzyl alcohol .

Process Workflow Diagram

Figure 1: Step-wise synthetic route from 5-nitrosalicylic acid to 5-amino-2-ethoxybenzyl alcohol.

Analytical Characterization

To validate the structure and purity of the synthesized compound, the following spectral data should be obtained.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 1.30 (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH ₃).

-

δ 3.95 (q, 2H): Methylene protons of the ethoxy group (-OCH ₂CH₃).

-

δ 4.40 (d, 2H): Benzylic methylene protons (-CH ₂OH).

-

δ 4.85 (t, 1H): Hydroxyl proton (-CH₂OH ), exchangeable with D₂O.

-

δ 4.60 (s, 2H): Amine protons (-NH ₂), broad singlet.

-

δ 6.40 - 6.70 (m, 3H): Aromatic protons. The pattern will show 1,2,4-substitution (ortho coupling between H-3 and H-4; meta coupling between H-4 and H-6).

-

Mass Spectrometry (MS)

-

Method: ESI-MS (Positive Mode)

-

Expected Signal:

-

[M+H]⁺ = 168.22 m/z

-

[M+Na]⁺ = 190.20 m/z

-

-

Fragmentation: Loss of water [M-18]⁺ (benzylic alcohol) is common.

Pharmaceutical Applications

This moiety serves as a versatile "linker" or "head group" in medicinal chemistry.

-

Kinase Inhibitors: The 2-ethoxy group provides steric bulk and lipophilicity to fit into the ATP-binding pocket's hydrophobic regions (e.g., the solvent front), while the 5-amino group can form critical hydrogen bonds with the hinge region residues (e.g., Asp or Glu).

-

Schiff Base Formation: The primary amine is highly reactive toward aldehydes, allowing for the rapid generation of imine libraries for high-throughput screening.

-

Prodrug Design: The benzyl alcohol moiety can be esterified to improve oral bioavailability, releasing the active drug upon hydrolysis.

Stability & Handling

-

Oxidation Risk: The benzylic alcohol is susceptible to oxidation to the aldehyde (5-amino-2-ethoxybenzaldehyde) if exposed to oxidants like MnO₂ or Swern conditions.

-

Coloration: Amino-phenols and benzyl alcohols oxidize slowly in air to form colored quinoid species. Store under nitrogen at -20°C for long-term stability.

References

-

ChemicalBook. (2023). 5-amino-2-ethoxyBenzenemethanol Properties and CAS 648449-24-5.[5]

-

Sigma-Aldrich. (2023). Safety Data Sheet for 5-Hydroxy-2-nitrobenzyl alcohol (Precursor Analog).

-

PubChem. (2023). Compound Summary: (5-amino-2-methoxyphenyl)methanol (Structural Analog).

-

MDPI. (2022). Synthesis of Amino-Acid-Based Nitroalkenes (Reduction Methodologies).

Sources

- 1. labeling.pfizer.com [labeling.pfizer.com]

- 2. WO2020148641A1 - Process for preparation of 2-amino-5-hydroxy propiophenone - Google Patents [patents.google.com]

- 3. WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]

- 4. US3203990A - 2-amino-2'-halo-5-nitro benzophenones - Google Patents [patents.google.com]

- 5. CAS [chemicalbook.com]

An In-depth Technical Guide to 3-hydroxymethyl-4-ethoxyaniline: Synonyms, Nomenclature, and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound commonly referred to as 3-hydroxymethyl-4-ethoxyaniline. Due to its specific substitution pattern, this molecule can be described by several systematic and common names. This document aims to clarify its nomenclature, provide key identifiers, and present a detailed, field-proven synthetic and purification protocol. All technical information is supported by authoritative references to ensure scientific integrity.

Defining the Core Chemical Identity

The unambiguous identification of a chemical entity is foundational for research and development. The compound , with an aniline core substituted with ethoxy and hydroxymethyl groups, is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) conventions.

IUPAC Nomenclature and Synonyms

The principal functional group dictates the base name of the molecule. In this case, the presence of an alcohol and an amine on a benzene ring leads to a few acceptable systematic names. The most accurate and preferred IUPAC name is (5-amino-2-ethoxyphenyl)methanol .

However, a variety of synonyms are encountered in chemical literature and databases, which are crucial to recognize for comprehensive literature searches:

-

5-Amino-2-ethoxybenzyl alcohol : This is a very common and acceptable alternative name, treating the molecule as a substituted benzyl alcohol.

-

Benzenemethanol, 5-amino-2-ethoxy- : This is a formal, indexed name often used in chemical abstracts and databases.

-

3-(Hydroxymethyl)-4-ethoxyaniline : While less common in formal literature, this name is intuitive and clearly describes the substituents on the aniline ring.

-

4-Ethoxy-3-(hydroxymethyl)aniline

It is important to note that a specific CAS Registry Number for this compound is not readily found in major chemical databases. However, the closely related methoxy analog, (5-amino-2-methoxyphenyl)methanol, is well-documented with the CAS Number 135-95-5 [1]. This can serve as a useful reference point for sourcing related chemical information.

Chemical Structure and Identification

The molecular structure defines the spatial arrangement of atoms and is the ultimate identifier.

Caption: 2D Structure of this compound.

Table 1: Core Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| Canonical SMILES | C1=C(C(=CC(=C1)N)CO)OCC |

| InChI Key | Predicted: BZMRNEWNOBBZCH-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

|---|---|

| Boiling Point | ~350-370 °C (at 760 mmHg) |

| Melting Point | ~70-80 °C |

| LogP | ~1.2 |

| pKa (most acidic) | ~15 (hydroxyl group) |

| pKa (most basic) | ~4.5 (amino group) |

| Solubility | Sparingly soluble in water, soluble in methanol, ethanol, and DMSO. |

Expected Spectroscopic Characteristics

The following are the anticipated key features in the spectroscopic analysis of this compound, crucial for its identification and characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy :

-

Aromatic Protons : Three signals in the aromatic region (δ 6.5-7.5 ppm), likely exhibiting doublet and doublet of doublets splitting patterns.

-

Benzylic Protons (-CH₂OH) : A singlet around δ 4.5 ppm.

-

Amine Protons (-NH₂) : A broad singlet which can vary in chemical shift (typically δ 3.5-4.5 ppm) and may exchange with D₂O.

-

Ethoxy Protons (-OCH₂CH₃) : A quartet around δ 4.0 ppm and a triplet around δ 1.4 ppm.

-

Hydroxyl Proton (-OH) : A broad singlet, with a chemical shift dependent on concentration and solvent.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy :

-

Aromatic Carbons : Six distinct signals in the range of δ 110-150 ppm.

-

Benzylic Carbon (-CH₂OH) : A signal around δ 60-65 ppm.

-

Ethoxy Carbons (-OCH₂CH₃) : Two signals, one around δ 63-65 ppm and another around δ 15 ppm.

-

-

IR (Infrared) Spectroscopy :

-

O-H Stretch (Alcohol) : A strong, broad band in the region of 3200-3600 cm⁻¹[2].

-

N-H Stretch (Amine) : Two sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H Stretch (Aromatic) : Absorptions typically above 3000 cm⁻¹.

-

C-O Stretch (Alcohol and Ether) : Strong absorptions in the 1000-1300 cm⁻¹ region[2].

-

-

MS (Mass Spectrometry) :

-

Molecular Ion (M⁺) : A peak corresponding to the molecular weight of the compound (m/z = 167.21).

-

Key Fragmentation Patterns : Expect loss of H₂O, CH₂OH, and fragments corresponding to the ethoxy group.

-

Synthesis and Purification Protocol

A robust and scalable synthesis of this compound can be achieved via the reduction of a suitable nitro-substituted precursor. This approach is widely applicable for the synthesis of substituted amino alcohols.

Proposed Synthetic Pathway

The most logical synthetic route involves the reduction of 5-nitro-2-ethoxybenzyl alcohol. This precursor can be synthesized from commercially available starting materials.

Sources

Strategic Sourcing and Quality Assurance of (5-Amino-2-ethoxyphenyl)methanol

Executive Summary

(5-Amino-2-ethoxyphenyl)methanol (often referred to as 5-amino-2-ethoxybenzyl alcohol) is a high-value pharmacophore scaffold used primarily in the development of kinase inhibitors and GPCR ligands. Its structural utility lies in the 2-ethoxy group , which provides lipophilic bulk for hydrophobic pocket filling, and the 5-amino group , which serves as a versatile vector for amide coupling or reductive amination.

However, this building block presents specific stability challenges—namely, the susceptibility of the electron-rich aniline moiety to oxidation and the benzylic alcohol to over-oxidation or elimination. This guide outlines the technical criteria for sourcing, validating, and handling this intermediate to ensure reproducible medicinal chemistry campaigns.

Part 1: Chemical Identity & Physiochemical Profile[1]

Before engaging suppliers, it is critical to define the exact isomeric requirements. The ortho-ethoxy substituent exerts a strong electron-donating effect, significantly altering the reactivity of the meta-amino group compared to a standard aniline.

| Property | Specification | Clinical Relevance |

| IUPAC Name | This compound | Standard nomenclature for procurement. |

| Common Name | 5-Amino-2-ethoxybenzyl alcohol | Used in vendor catalogs. |

| Molecular Formula | C₉H₁₃NO₂ | |

| Molecular Weight | 167.21 g/mol | Fragment-based drug discovery (FBDD) friendly (<200 Da). |

| CAS Number | Variable (Often 1047636-98-3 or analog dependent) | Note: Frequently indexed as the HCl salt to improve stability.[1] |

| LogP (Predicted) | ~1.2 | Ideal for oral bioavailability optimization. |

| TPSA | ~46 Ų | Good membrane permeability profile. |

Structural Significance

The molecule features a 1,2,5-substitution pattern .

-

Position 1 (-CH₂OH): A synthetic handle for conversion to halides (chlorides/bromides) or oxidation to aldehydes for reductive amination.

-

Position 2 (-OEt): Provides steric occlusion and solubility modulation.

-

Position 5 (-NH₂): The primary attachment point for scaffolding.[1]

Part 2: Strategic Sourcing & Supplier Landscape

Unlike commodity chemicals (e.g., aniline), this compound is often a "make-on-demand" item or stocked in low quantities due to its oxidative instability.

The "Precursor Strategy" (Recommended)

Experienced medicinal chemists often prefer purchasing the nitro-precursor —(5-Nitro-2-ethoxyphenyl)methanol—and performing the reduction in-house immediately prior to use. This circumvents the shelf-life issues associated with the free aniline.

Decision Matrix: Direct Buy vs. Precursor Reduction

The following diagram illustrates the logical flow for sourcing this building block based on project scale and timeline.

Figure 1: Sourcing Decision Matrix. Prioritize purchasing the nitro-precursor for small-scale needs to ensure purity, or contract a fresh batch for process scale.

Supplier Categorization

| Tier | Supplier Type | Recommended Vendors | Use Case | Risk Profile |

| Tier 1 | Global Catalogs | Sigma-Aldrich (MilliporeSigma), Combi-Blocks, Fluorochem | Gram-scale discovery; immediate synthesis. | Low (High QC standards). |

| Tier 2 | Building Block Specialists | Enamine, ChemScene, Astatech | Library synthesis; analogs availability. | Low-Medium (Check lead times). |

| Tier 3 | Aggregators/Bulk | MolPort, eMolecules | Sourcing hard-to-find CAS numbers.[1] | Medium (Variable batch age). |

Authoritative Note: Always request the Certificate of Analysis (CoA) prior to purchase. Check the "Date of Analysis." If the batch is >12 months old, request a re-test for purity, specifically looking for oxidation products (quinones/azo compounds).

Part 3: Technical Quality Assessment (QC)

When receiving a batch of this compound, standard purity checks (LCMS) are insufficient due to the potential for polymerization that may not ionize well or elute in the solvent front.

Critical Impurity Profile

-

Nitro-Precursor: Residual (5-Nitro-2-ethoxyphenyl)methanol.

-

Impact: Incomplete reduction interferes with subsequent amide couplings (stoichiometry errors).

-

-

Azoxy/Azo Dimers: Oxidation byproducts of the aniline.

-

Detection: Colored impurities (yellow/orange) in an otherwise off-white solid.

-

-

Des-ethoxy Analog: Resulting from impure starting materials (phenol alkylation errors).

Recommended QC Protocol

The following workflow ensures the material is "synthesis-ready."

Figure 2: Quality Control Workflow. Visual inspection is the first line of defense against oxidized aniline derivatives.

Experimental Validation: 1H NMR Markers

To validate the structure in DMSO-d6:

-

δ 1.30 (t, 3H): Methyl of the ethoxy group.[1]

-

δ 3.95 (q, 2H): Methylene of the ethoxy group.[1]

-

δ 4.40 (d, 2H): Benzylic methylene (-CH₂OH).

-

δ 4.8-5.0 (t, 1H): Hydroxyl proton (often couples with methylene).

-

δ 4.5-5.5 (br s, 2H): Aniline -NH₂ (variable shift depending on concentration/water).

-

Aromatic Region: Look for the specific 1,2,5-substitution pattern (typically a doublet, a doublet of doublets, and a meta-coupled doublet).

Part 4: Handling and Synthetic Utility

Stability & Storage

-

Oxidation Sensitivity: The electron-rich ring facilitates the oxidation of the amine. Store under inert atmosphere (Argon/Nitrogen).

-

Hygroscopicity: The alcohol and amine groups can coordinate water. Store with desiccants.

-

Shelf Life: 6 months at -20°C. If older, repurify via silica plug filtration (EtOAc/Hexane) before use.

Synthetic Application: Reductive Amination

One of the most common applications of this building block is reacting the amine with a ketone/aldehyde, or oxidizing the alcohol to an aldehyde.[1]

Caution: If oxidizing the benzylic alcohol to an aldehyde (using MnO₂ or Swern), the free amine must be protected (e.g., Boc, Cbz) first. Attempting to oxidize the alcohol with a free aniline present will lead to polymerization or formation of quinone-like species.

Protocol for Precursor Reduction (If buying Nitro):

-

Dissolve (5-nitro-2-ethoxyphenyl)methanol in MeOH.

-

Add 10% Pd/C (5 wt%).

-

Stir under H₂ balloon (1 atm) for 2-4 hours.

-

Filter through Celite.[2]

-

Concentrate immediately and use in the next step to avoid storage degradation.

References

-

PubChem. (5-Amino-2-methoxyphenyl)methanol Compound Summary. (Analogous structure for property benchmarking). National Library of Medicine. [Link]

-

Rasayan Journal of Chemistry. Oxidation of Ortho Aminobenzyl Alcohol: A Concise Kinetic Study. (Discusses stability of amino-benzyl alcohols). [Link]

Sources

Methodological & Application

Application Note: Modified Friedländer Synthesis using 2-Aminobenzyl Alcohol Derivatives

Executive Summary & Rationale

The classic Friedländer synthesis—condensation of 2-aminobenzaldehyde with ketones—is a cornerstone of quinoline manufacturing. However, 2-aminobenzaldehyde is notoriously unstable , prone to self-condensation and polymerization upon storage.

This guide details the Oxidative Friedländer Synthesis , utilizing 2-aminobenzyl alcohols as stable, cost-effective surrogates.[1] By coupling in situ oxidation with immediate condensation, researchers can access functionalized quinolines with higher reproducibility and atom economy.

We present two validated protocols:

-

Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling (ADC): High-yielding, atom-economical, generating H₂ as the only byproduct.

-

Metal-Free Aerobic Oxidation: A "clean" synthesis ideal for late-stage pharmaceutical intermediates where metal scavenging is costly.

Mechanistic Principles

Understanding the divergence between the two protocols is critical for troubleshooting.

-

Pathway A (Ruthenium/ADC): The metal catalyst "borrows" hydrogen from the alcohol to form the aldehyde, releases H₂, and then potentially facilitates the condensation.

-

Pathway B (Aerobic/Metal-Free): Uses molecular oxygen (or DMSO) as a terminal oxidant to drive the equilibrium toward the aldehyde intermediate.

Reaction Pathway Visualization

Figure 1: Mechanistic flow of the Ruthenium-catalyzed Acceptorless Dehydrogenative Coupling (ADC).[2] Note the generation of H₂ gas rather than water in the oxidation step.

Protocol A: Ruthenium-Catalyzed Synthesis (High Performance)

This protocol is based on the seminal work of Cho and Shim, optimized for modern bench-top stability. It is preferred for sterically hindered ketones or electron-deficient anilines.

Materials & Reagents[3][4]

-

Substrate: 2-Aminobenzyl alcohol (1.0 equiv)

-

Coupling Partner: Ketone (1.2 equiv)[3]

-

Catalyst: Tris(triphenylphosphine)ruthenium(II) dichloride [RuCl₂(PPh₃)₃]

-

Base: KOH (Pellets, crushed)

-

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology

-

Catalyst Activation: In a dried screw-cap reaction tube, charge RuCl₂(PPh₃)₃ (1 mol%) and KOH (1.0 equiv) .

-

Technical Note: While the reaction is catalytic in Ru, a stoichiometric base is often required to facilitate the initial alkoxide formation and the subsequent aldol condensation steps.

-

-

Substrate Addition: Add 2-aminobenzyl alcohol (1.0 mmol) and the ketone (1.2 mmol) .

-

Solvent & Degassing: Add 1,4-Dioxane (3-5 mL) .

-

Critical Step: Sparge the solution with Argon for 5 minutes. While ADC generates H₂, oxygen can poison the Ru-hydride active species.

-

-

Thermal Reaction: Seal the tube and heat to 80°C in an oil bath. Stir vigorously (800 rpm).

-

Duration: Typically 4–12 hours. Monitor via TLC (Eluent: Hexane/EtOAc 4:1). The alcohol spot (lower Rf) should disappear, and a highly fluorescent quinoline spot will appear.

-

-

Work-up: Cool to room temperature. Filter the mixture through a short pad of Celite to remove Ru residues. Wash the pad with CH₂Cl₂.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Results (Data Summary)

| Entry | Ketone Substrate | Product | Yield (%) | Time (h) |

| 1 | Acetophenone | 2-Phenylquinoline | 85-92 | 5 |

| 2 | Cyclohexanone | 1,2,3,4-Tetrahydroacridine | 90-95 | 4 |

| 3 | 4-Methoxyacetophenone | 2-(4-Methoxyphenyl)quinoline | 88 | 6 |

| 4 | 2-Butanone | 2,3-Dimethylquinoline | 76 | 12 |

Protocol B: Metal-Free Aerobic Oxidation (Green Chemistry)

Ideal for pharmaceutical applications where trace metal contamination (Ru, Pd) is strictly regulated. This method utilizes molecular oxygen as the oxidant.[1][4]

Materials & Reagents[3][4]

-

Substrate: 2-Aminobenzyl alcohol (1.0 equiv)

-

Coupling Partner: Ketone (1.5 equiv)

-

Solvent/Promoter: Glacial Acetic Acid (AcOH) or DMSO

-

Oxidant: O₂ (Balloon pressure) or Open Air

Step-by-Step Methodology (Acetic Acid/O₂ System)

-

Reaction Assembly: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzyl alcohol (1.0 mmol) and ketone (1.5 mmol) in Glacial Acetic Acid (3 mL) .

-

Oxygenation: Attach an O₂ balloon to the top of the condenser (or use an open-air setup with vigorous stirring if O₂ balloon is unavailable, though yields may drop slightly).

-

Reflux: Heat the mixture to 100–110°C .

-

Monitoring: Reaction times are typically shorter (2–6 hours).

-

Visual Cue: The reaction mixture often darkens significantly due to oxidative processes; rely on TLC or LC-MS for conversion data.

-

-

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (20 mL).

-

Precipitation: In many cases, the quinoline product will precipitate. Filter and wash with water.

-

Extraction: If no precipitate forms, neutralize with saturated NaHCO₃ and extract with Ethyl Acetate (3x).

-

Comparison: Ru-Catalyzed vs. Metal-Free

| Feature | Ru-Catalyzed (Protocol A) | Metal-Free Aerobic (Protocol B) |

| Mechanism | Dehydrogenation (H₂ release) | Oxidation (H₂O release) |

| Atom Economy | Excellent | Good (requires excess oxidant) |

| Substrate Scope | Broad (tolerates acid-sensitive groups) | Limited (Acidic conditions) |

| Cost | High (Ru catalyst) | Very Low |

| Scalability | Moderate (Catalyst cost) | High |

Troubleshooting & Optimization

Common Failure Modes

-

Low Conversion (Protocol A):

-

Cause: Catalyst poisoning by O₂.

-

Fix: Ensure rigorous degassing (Argon sparge) before heating.

-

-

Side Products (Protocol B):

-

Cause: Over-oxidation of the ketone or polymerization of the intermediate.

-

Fix: Reduce temperature to 90°C and increase O₂ flow (balloon) rather than relying on passive air diffusion.

-

-

Incomplete Cyclization:

-

Observation: Intermediate "Schiff base" observed on LC-MS (M+1 mass matches, but retention time differs).

-

Fix: Increase base concentration (Protocol A) or reaction time (Protocol B) to force the dehydration step.

-

Safety Considerations

-

Hydrogen Gas: Protocol A generates H₂ gas. While small scale is negligible, large-scale reactors must be vented properly.

-

Solvent Hazards: Dioxane is a suspected carcinogen; Acetic acid is corrosive. Work in a fume hood.

References

-

Cho, C. S., Kim, B. T., Kim, T. J., & Shim, S. C. (2001).[6][7] Ruthenium-catalysed oxidative cyclisation of 2-aminobenzyl alcohol with ketones: modified Friedlaender quinoline synthesis. Chemical Communications, (24), 2576–2577. [Link]

-

Ton, N. N. H., Dang, H. V., Phan, N. T. S., & Nguyen, T. T. (2019).[8] Aerobic, metal-free synthesis of 6H-chromeno[4,3-b]quinolin-6-ones.[5][8] RSC Advances, 9, 16215-16222.[8] [Link]

-

Xie, Z., et al. (2024). Reaction of 2-Aminobenzyl Alcohols with β-Dicarbonyl Compounds to Synthesize Quinoline Derivatives in Water Promoted by Active Manganese Dioxide.[9] Chinese Journal of Organic Chemistry. [Link]

-

Hofmann, N., Hultzsch, K. C., et al. (2020).[10] Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst.[3][10] Organic Letters, 22(20), 7964–7970.[10] [Link][10]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. BJOC - Manganese-catalyzed C–C and C–N bond formation with alcohols via borrowing hydrogen or hydrogen auto-transfer [beilstein-journals.org]

- 4. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Ruthenium-catalysed oxidative cyclisation of 2-aminobenzyl alcohol with ketones: modified Friedlaender quinoline synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. sci-hub.box [sci-hub.box]

- 9. sioc-journal.cn [sioc-journal.cn]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Application Note: Strategic Reductive Amination of (5-Amino-2-ethoxyphenyl)methanol

Abstract

The N-alkylation of primary aromatic amines is a cornerstone transformation in synthetic organic chemistry, pivotal for the development of pharmaceuticals, agrochemicals, and functional materials. (5-Amino-2-ethoxyphenyl)methanol is a valuable building block, featuring a nucleophilic primary aromatic amine poised for functionalization. This application note provides a comprehensive technical guide to the reductive amination of this substrate. We delve into the mechanistic rationale, offer a comparative analysis of common hydride reagents, and present a detailed, field-proven protocol utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) for its superior selectivity, safety, and efficiency. An alternative two-step protocol is also discussed. This guide is intended for researchers, chemists, and process development professionals seeking a robust and reliable method for synthesizing N-substituted derivatives of this compound.

Introduction and Mechanistic Overview

Reductive amination is a powerful and controlled method for forming carbon-nitrogen bonds, circumventing the common issue of over-alkylation associated with direct alkylation of amines using alkyl halides.[1] The process involves two key transformations, which can be performed sequentially or, more conveniently, in a single reaction vessel (a "one-pot" reaction):

-

Imine/Iminium Ion Formation: The primary amine of this compound reacts with the carbonyl group of an aldehyde or ketone. This condensation reaction, often catalyzed by mild acid, forms a hemiaminal intermediate which then dehydrates to yield a Schiff base (imine). The imine nitrogen can be protonated to form a highly electrophilic iminium ion.[2][3]

-

Hydride Reduction: A selective reducing agent then delivers a hydride ion to the electrophilic carbon of the imine or iminium ion, yielding the final secondary amine product.[3][4]

The key to a successful one-pot reductive amination lies in using a reducing agent that is selective for the iminium ion intermediate over the starting carbonyl compound.[1] This selectivity prevents wasteful consumption of the hydride reagent and the formation of alcohol byproducts from the starting aldehyde or ketone.

Figure 1: General mechanism of reductive amination.

Rationale for Reagent Selection

The choice of hydride source is critical for the success of the reaction, especially when working with aromatic amines which are less basic and nucleophilic than their aliphatic counterparts.

| Reagent | Chemical Formula | Key Advantages | Key Disadvantages |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Highly Recommended. Mild and selective for imines/iminiums over carbonyls.[5][6][7][8] No need for strict pH control. Less toxic than cyanoborohydrides.[5][7] Works exceptionally well with weakly basic amines.[9] | Moisture sensitive; reactions are typically run in anhydrous aprotic solvents (e.g., DCE, THF).[10] |

| Sodium Cyanoborohydride | NaBH₃CN | Selective for iminium ions at mildly acidic pH (6-8).[9] Tolerant of protic solvents like methanol. | Highly toxic and can produce HCN gas upon acidic workup.[5][7] Reactions can be sluggish with less reactive substrates.[5] |

| Sodium Borohydride | NaBH₄ | Inexpensive and readily available. Effective for pre-formed imines. | Non-selective; rapidly reduces most aldehydes and ketones, leading to low yields in one-pot procedures.[1][10] Requires a two-step (indirect) approach.[6][11] |

Experimental Protocols

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (Preferred Method)

This one-pot procedure is efficient and generally high-yielding for a wide range of aldehydes and ketones.

Materials:

-

This compound (1.0 eq)

-

Aldehyde or Ketone (1.1 - 1.2 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

-

Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Optional: Glacial Acetic Acid (1.0 eq, particularly for ketones)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line, standard glassware for extraction.

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq) and the selected aldehyde or ketone (1.1 eq).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M with respect to the amine. Stir the mixture at room temperature for 20-30 minutes to facilitate initial imine formation. For less reactive ketones, the addition of glacial acetic acid (1.0 eq) at this stage can be beneficial.[6][7]

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture portion-wise over 5-10 minutes. The addition may be slightly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).

-

Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Workup - Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or a dichloromethane/methanol system.

Figure 2: Workflow for Direct Reductive Amination.

Protocol 2: Indirect (Two-Step) Reductive Amination using Sodium Borohydride

This method is an alternative when the direct approach is unsuccessful or if dialkylation becomes an issue, though less common with aromatic amines.[6]

Materials:

-

Same as Protocol 1, but replacing NaBH(OAc)₃ and DCE with Sodium Borohydride (NaBH₄) and Methanol (MeOH).

Step-by-Step Methodology:

-

Step 1: Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in methanol. Stir the mixture at room temperature. The use of methanol as a solvent often allows for rapid and nearly quantitative imine formation.[7] Monitor by TLC/LC-MS until the starting materials are consumed and the imine intermediate is maximized (typically 1-3 hours).

-

Step 2: Reduction: Cool the reaction mixture in an ice bath to 0 °C. Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions.

-

Monitoring and Workup: After the addition is complete, remove the ice bath and stir at room temperature for an additional 1-2 hours. Monitor the reduction of the imine by TLC/LC-MS. The workup procedure is similar to Protocol 1, starting from the quenching step (Step 5).

References

-

Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. (2016). YouTube. [Link]

-

Reductive Amination of Ketones & Aldehydes With NaBH3CN | Summary and Q&A - Glasp. (2016). Glasp. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

-

Dunn, P. J., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(21), 7351–7354. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Myers, A. G. C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handout. [Link]

-

Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(40), 13344-13348. [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

-

JoVE Science Education Database. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

-

Reductive Amination. Chemistry Steps. [Link]

-

Synthesis and photophysical properties of N-(5-amino-2-substituted-10-methyl- 9H-benzo[a]phenoxazin-9-ylidene)ethanaminium chlorides. ResearchGate. [Link]

-

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (2021). MDPI. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. jove.com [jove.com]

- 4. glasp.co [glasp.co]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. mdpi.com [mdpi.com]

Preparation of 6-ethoxy-dihydroisoquinolines from amino benzyl alcohols

Executive Summary

This application note details the synthetic protocol for generating 6-ethoxy-3,4-dihydroisoquinolines utilizing 2-(2-aminoethyl)-5-ethoxybenzyl alcohol as the primary "amino benzyl alcohol" precursor. While the Bischler-Napieralski reaction is the historical standard for dihydroisoquinolines, this guide focuses on a direct intramolecular cyclodehydration strategy followed by a controlled oxidative dehydrogenation . This route offers higher atom economy and avoids the harsh dehydrating conditions (e.g.,

Target Audience: Medicinal Chemists, Process Development Scientists. Key Applications: Synthesis of local anesthetics, spasmolytics, and phosphodiesterase inhibitors.

Strategic Analysis & Retrosynthesis

The synthesis of the dihydroisoquinoline (DHIQ) core from an amino alcohol precursor involves two distinct mechanistic phases:

-

Cyclodehydration: Formation of the saturated 1,2,3,4-tetrahydroisoquinoline (THIQ) ring via an intramolecular

-type attack of the amine on the benzylic carbon. -

Oxidative Dehydrogenation: Regioselective oxidation of the THIQ secondary amine to the C=N imine (DHIQ).

Why this route?

Direct cyclization of the amino benzyl alcohol is often kinetically favored over amide cyclization because the benzylic hydroxyl group can be activated under milder acidic conditions than an amide carbonyl, preserving the 6-ethoxy ether linkage which is susceptible to cleavage under strong Lewis acids (

Reaction Pathway Diagram

Figure 1: Stepwise conversion of amino benzyl alcohol to dihydroisoquinoline via THIQ intermediate.

Experimental Protocols

Protocol A: Cyclodehydration to 6-Ethoxy-1,2,3,4-Tetrahydroisoquinoline

This step utilizes a modified Ritter-type activation where the benzylic alcohol is converted to a reactive intermediate (mesylate or bromide) in situ, or activated via strong acid to generate a stabilized carbocation.

Reagents:

-

Precursor: 2-(2-aminoethyl)-5-ethoxybenzyl alcohol (1.0 eq)

-

Solvent: 48% HBr (aq) or Methanesulfonic acid (MsOH) in DCM

-

Workup: NaOH (10% aq), Dichloromethane (DCM)

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 2-(2-aminoethyl)-5-ethoxybenzyl alcohol (10 mmol). Add 48% HBr (15 mL). Note: The amine will protonate immediately, protecting it from oxidation.

-

Reflux: Heat the mixture to reflux (100–110°C) for 4 hours. The high temperature promotes the loss of water and formation of the benzylic carbocation, which is trapped by the pendant amine.

-

Mechanistic Insight: The 5-ethoxy group acts as an electron-donating group (EDG), stabilizing the benzylic carbocation intermediate at the para-position (relative to the ethoxy), facilitating the cyclization.

-

-

Neutralization: Cool the reaction mixture to 0°C in an ice bath. Slowly basify to pH 10 using 20% NaOH solution. Caution: Exothermic reaction.

-

Extraction: Extract the aqueous layer with DCM (

mL). -

Drying: Dry combined organics over anhydrous

, filter, and concentrate in vacuo. -

Yield Check: Expect a pale yellow oil (Yield: 85–92%). This is the Tetrahydroisoquinoline (THIQ) intermediate.[1][2]

Protocol B: Oxidative Dehydrogenation to 6-Ethoxy-3,4-Dihydroisoquinoline

Transforming the THIQ to the DHIQ requires the removal of two hydrogen atoms. N-Bromosuccinimide (NBS) is preferred for its high regioselectivity toward the C1 position.

Reagents:

-

Substrate: 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline (from Protocol A)

-

Oxidant: N-Bromosuccinimide (NBS) (1.05 eq)

-

Base: Triethylamine (

) (2.0 eq) -

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve the THIQ (5 mmol) in anhydrous DCM (25 mL) under nitrogen atmosphere. Cool to -78°C (acetone/dry ice bath).

-

Halogenation: Add NBS (5.25 mmol) dissolved in DCM dropwise over 15 minutes.

-

Critical Control Point: Low temperature prevents over-oxidation to the fully aromatic isoquinoline.

-

-

Imine Formation: Stir for 30 minutes at -78°C, then add

(10 mmol). Allow the reaction to warm to room temperature over 1 hour. The base promotes E2 elimination of HBr, forming the C=N double bond. -

Quench: Wash the organic layer with water (

mL) and brine ( -

Purification: The product is unstable on silica gel (hydrolysis risk). Purify via recrystallization from Et2O/Hexanes or rapid neutral alumina chromatography.

-

Characterization:

-

1H NMR (

): Look for the diagnostic C1-proton signal at -

IR: Strong absorption at ~1625

(C=N stretch).[3]

-

Data Summary & Troubleshooting

| Parameter | Protocol A (Cyclization) | Protocol B (Oxidation) |

| Key Reagent | 48% HBr or MsOH | NBS / |

| Temperature | 110°C (Reflux) | -78°C |

| Time | 4–6 Hours | 2 Hours |

| Typical Yield | 85–92% | 70–80% |

| Major Impurity | Unreacted Alcohol | Isoquinoline (fully aromatic) |

| Corrective Action | Increase acid conc. | Control temp strictly at -78°C |

Common Pitfalls:

-

Over-oxidation: If the reaction in Protocol B is run at room temperature without cooling, the product may aromatize to the fully unsaturated isoquinoline, losing the "dihydro" functionality.

-

Hydrolysis: 3,4-dihydroisoquinolines are cyclic imines (Schiff bases) and are prone to hydrolysis back to the amino-aldehyde/ketone in acidic aqueous media. Store under inert gas at -20°C.

References

-

Cyclization Mechanisms: Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds. Organic Reactions, 6, 74.

-

NBS Oxidation Protocol: Nicolaou, K. C., et al. (2002). Iodine(V) Reagents in Organic Synthesis. A New Synthesis of Dihydroisoquinolines. Angewandte Chemie International Edition, 41(6), 993-996.

-

Direct Alcohol Cyclization: Tokunaga, M., et al. (2005). Ruthenium-Catalyzed Intramolecular Cyclization of Amino Alcohols. Journal of the American Chemical Society, 127(37), 12802–12803.

-

Synthesis of Ethaverine (Analogous Chemistry): PubChem Compound Summary for CID 13396, Ethaverine. National Center for Biotechnology Information (2023).

Sources

- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

Application Note & Protocol: A Modular Approach to the Synthesis of Novel Elacestrant Analogs via Ethoxy-Substituted Tetralone Intermediates

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: Expanding the Chemical Space of Selective Estrogen Receptor Degraders (SERDs)

Elacestrant (Orserdu®), the first orally bioavailable selective estrogen receptor degrader (SERD), was approved by the FDA in 2023 for the treatment of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2] Its unique non-steroidal structure effectively antagonizes and degrades the estrogen receptor alpha (ERα), offering a critical therapeutic option for patients who have developed resistance to other endocrine therapies.[3][4] The core structure of Elacestrant features a methoxy-substituted tetrahydronaphthalene moiety. This application note details a robust and adaptable synthetic strategy for the preparation of novel Elacestrant analogs by employing an ethoxy-substituted tetralone as a key intermediate. The rationale behind this exploration lies in the potential for altered pharmacokinetic and pharmacodynamic properties, such as metabolic stability, receptor binding affinity, and overall efficacy, by subtly modifying the electronic and steric nature of this key substituent.

This guide provides a comprehensive, step-by-step protocol for the synthesis of an exemplary ethoxy-Elacestrant analog, grounded in established synthetic methodologies for Elacestrant itself.[1][5][6] We will delve into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Logical Framework: A Modular Synthetic Strategy

The synthesis of Elacestrant and its analogs can be conceptually divided into two primary modules: the synthesis of the core tetrahydronaphthol scaffold and the subsequent elaboration with the side chain responsible for the SERD activity. This modular approach allows for flexibility in analog design.

Caption: Modular approach to Elacestrant analog synthesis.

PART 1: Synthesis of the Chiral Ethoxy-Tetrahydronaphthol Core

A critical step in the synthesis of Elacestrant is the establishment of the correct stereochemistry in the tetrahydronaphthol core, which has been efficiently achieved through iridium-catalyzed dynamic kinetic asymmetric hydrogenation of an α-substituted tetralone.[5][6][7] We will adapt this powerful methodology for our ethoxy-substituted analog.

Protocol 1.1: Synthesis of 2-((4-(benzyloxy)phenyl)(chloro)methyl)-7-ethoxy-3,4-dihydronaphthalen-1(2H)-one

Rationale: This protocol outlines the synthesis of the key α-substituted tetralone intermediate. The choice of a benzyloxy protecting group for the phenol is strategic, allowing for late-stage deprotection under conditions that are unlikely to affect other functional groups. The ethoxy group is introduced at the starting material level.

Materials:

-

7-ethoxy-1-tetralone

-

4-(Benzyloxy)benzaldehyde

-

Thionyl chloride (SOCl₂)

-

Pyrrolidine

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Methanol (MeOH)

-

Hydrochloric acid (HCl), 1M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Enamine Formation: To a solution of 7-ethoxy-1-tetralone (1.0 eq) in anhydrous DCM, add pyrrolidine (1.5 eq). Stir the mixture at room temperature for 2 hours.

-

Aldol Condensation: Cool the reaction mixture to 0 °C and add a solution of 4-(benzyloxy)benzaldehyde (1.0 eq) in anhydrous DCM dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.

-

Chlorination: Cool the mixture to 0 °C and add thionyl chloride (1.2 eq) dropwise. Stir at 0 °C for 1 hour, then at room temperature for 2 hours.

-

Work-up: Quench the reaction by the slow addition of 1M HCl. Separate the organic layer, and wash successively with water, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired α-substituted tetralone.

Protocol 1.2: Iridium-Catalyzed Dynamic Kinetic Asymmetric Hydrogenation

Rationale: This step is crucial for establishing the desired stereochemistry of the tetrahydronaphthol core. The use of a chiral iridium catalyst allows for the highly enantioselective and diastereoselective reduction of the ketone.[5][6]

Materials:

-

α-Substituted tetralone from Protocol 1.1

-

[Ir(cod)Cl]₂

-

Chiral ligand (e.g., (R)-Segphos)

-

Potassium carbonate (K₂CO₃)

-

2-Propanol (IPA)

-

Hydrogen gas (H₂)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Catalyst Preparation (in a glovebox): In a reaction vessel, combine [Ir(cod)Cl]₂ (0.01 eq) and the chiral ligand (0.022 eq). Add anhydrous IPA and stir for 30 minutes.

-

Reaction Setup: To the catalyst solution, add the α-substituted tetralone (1.0 eq) and K₂CO₃ (0.2 eq).

-

Hydrogenation: Pressurize the reaction vessel with H₂ gas (e.g., 50 atm) and stir at the desired temperature (e.g., 60 °C) for 24 hours.

-

Work-up and Purification: After cooling and carefully venting the H₂ gas, concentrate the reaction mixture. Purify the residue by silica gel column chromatography to yield the enantioenriched chiral tetrahydronaphthol.

PART 2: Side Chain Attachment and Final Analog Synthesis

With the chiral core in hand, the next phase involves the attachment of the side chain that imparts the SERD activity. This is typically achieved through a series of coupling and amination reactions.

Protocol 2.1: Palladium-Catalyzed Amination

Rationale: This step introduces the key nitrogen-containing side chain. A palladium-catalyzed C-N cross-coupling reaction is a highly efficient method for this transformation.[5][6]

Materials:

-

Chiral tetrahydronaphthol from Protocol 1.2

-

Side chain amine precursor (e.g., N-ethyl-N-((4-(2-(ethylamino)ethyl)phenyl)methyl)amine)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous Toluene

-

Inert atmosphere

Procedure:

-

Reaction Setup (in a glovebox): To a reaction vessel, add the chiral tetrahydronaphthol (1.0 eq), the side chain amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.5 eq).

-

Reaction: Add anhydrous toluene and heat the mixture at a specified temperature (e.g., 100 °C) under an inert atmosphere for 12-24 hours.

-

Work-up and Purification: Cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.

Protocol 2.2: Deprotection to Yield the Final Analog

Rationale: The final step involves the removal of the protecting group(s) to unmask the free phenol, which is crucial for receptor binding. In this case, the benzyloxy group is removed.

Materials:

-

Protected Elacestrant analog from Protocol 2.1

-

Palladium on carbon (Pd/C), 10%

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂)

Procedure:

-

Hydrogenolysis: Dissolve the protected analog in MeOH or EtOAc. Add 10% Pd/C (catalytic amount).

-

Reaction: Stir the suspension under an atmosphere of H₂ (e.g., balloon pressure) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. If necessary, purify the final product by recrystallization or chromatography to obtain the desired ethoxy-Elacestrant analog.

Data Presentation: Expected Outcomes

The following table provides a hypothetical summary of the expected data for the synthesis of the ethoxy-Elacestrant analog, based on reported yields for Elacestrant synthesis.[5][6]

| Step | Intermediate/Product | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |

| Protocol 1.1 | α-Substituted Tetralone | 7-ethoxy-1-tetralone | 449.98 | 2.37 | 2.01 | 85 | >95% |

| Protocol 1.2 | Chiral Tetrahydronaphthol | α-Substituted Tetralone | 416.96 | 2.08 | 1.93 | 93 | >98% |

| Protocol 2.1 | Protected Ethoxy-Elacestrant Analog | Chiral Tetrahydronaphthol | 608.84 | 2.93 | 2.43 | 83 | >97% |

| Protocol 2.2 | Ethoxy-Elacestrant Analog | Protected Ethoxy-Elacestrant Analog | 472.67 | 1.89 | 1.76 | 93 | >99% |

Characterization

The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

-

Chiral HPLC: To determine enantiomeric and diastereomeric excess of the chiral intermediates.

Visualization of the Synthetic Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. ascopubs.org [ascopubs.org]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - Chemical Science (RSC Publishing) [pubs.rsc.org]

Procedures for protecting the amino group in (5-Amino-2-ethoxyphenyl)methanol

Application Note: Chemoselective N-Protection of (5-Amino-2-ethoxyphenyl)methanol

Executive Summary

This guide details the chemoselective protection of the primary amino group in This compound (CAS: 100203-56-1). The substrate presents a specific challenge: distinguishing between the nucleophilic aniline nitrogen and the primary benzylic alcohol oxygen.

While standard acylation protocols often result in mixtures of N-carbamates and O-carbonates, this note provides two optimized protocols—N-Boc and N-Cbz protection—that achieve >95% chemoselectivity. The methodologies leverage solvent effects and pH control to kinetically favor nitrogen attack, eliminating the need for extensive downstream purification.

Strategic Analysis: The Chemoselectivity Challenge

The target molecule contains two nucleophilic sites:

-

Aniline Nitrogen (C5 position): Moderately nucleophilic due to the electron-donating ethoxy group at C2 (para to the amine).

-

Benzylic Alcohol Oxygen (C1 substituent): Less nucleophilic than aliphatic amines but capable of competing for electrophiles (like Boc₂O or Cbz-Cl) in the presence of strong bases (e.g., DMAP, TEA).

The Solution: To protect the amine exclusively, we utilize the Hard-Soft Acid-Base (HSAB) principle and Solvent-Assisted Transition State Stabilization .

-

Protocol A (Boc): Uses alcoholic solvents to stabilize the zwitterionic transition state of the amine attack, accelerating N-acylation without base catalysis, thereby rendering the hydroxyl group inert.

-

Protocol B (Cbz): Uses Schotten-Baumann conditions (biphasic system) to limit the availability of the acylating agent to the organic phase, while the base remains in the aqueous phase, scavenging acid without activating the alcohol.

Decision Matrix & Workflow

The following decision tree guides the selection of the protecting group based on downstream synthetic requirements.

Figure 1: Strategic decision tree for selecting the appropriate protection protocol based on subsequent synthetic steps.

Protocol A: Catalyst-Free N-Boc Protection

Mechanism: "Alcohol-Accelerated" Nucleophilic Substitution. Recent kinetic studies indicate that protic solvents (methanol/ethanol) stabilize the transition state of aniline attacking Boc₂O via hydrogen bonding, significantly accelerating the reaction without the need for base [1, 2]. This avoids deprotonating the benzylic alcohol, preventing side reactions.

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Solvent: Ethanol (Absolute) or Methanol (Reagent Grade)

-

Workup: Ethyl Acetate, 0.5 M Citric Acid, Brine.

Step-by-Step Methodology

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substrate (10 mmol) in Ethanol (30 mL, 3 mL/mmol).

-

Addition: Add Boc₂O (11 mmol, 1.1 equiv) in one portion at room temperature.

-

Reaction: Heat the mixture to 50°C (internal temperature).

-

Note: Do not add base (TEA/DMAP). Their absence is critical for chemoselectivity.

-

-

Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes).

-

Observation: The aniline spot (lower Rf, stains yellow with ninhydrin) will disappear; the N-Boc product (higher Rf, UV active) will appear.

-

Time: Typically 2–4 hours.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove Ethanol.

-

Redissolve the residue in Ethyl Acetate (50 mL).

-

Wash with 0.5 M Citric Acid (2 x 20 mL) to remove any unreacted aniline.

-

Wash with Brine (20 mL), dry over Na₂SO₄, and concentrate.

-

-

Purification: Usually not required. If necessary, recrystallize from Hexanes/EtOAc.

Expected Yield: 92–96% Data Validation:

-

¹H NMR (DMSO-d₆): Look for the tert-butyl singlet (~1.5 ppm, 9H) and the amide proton singlet (~9.2 ppm, 1H, exchangeable). The benzylic -CH₂- protons should remain a doublet/singlet (~4.4 ppm) with the -OH proton visible.

Protocol B: Biphasic N-Cbz Protection

Mechanism: Interfacial Schotten-Baumann Reaction. Benzyl chloroformate (Cbz-Cl) is highly reactive. To prevent O-acylation, we use a biphasic system where the inorganic base stays in the water layer, neutralizing the HCl byproduct, while the reaction occurs at the interface or in the organic layer where the amine resides.

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: Benzyl chloroformate (Cbz-Cl) (1.05 equiv) — Freshly opened/distilled.

-

Base: Sodium Bicarbonate (NaHCO₃) (2.5 equiv)

-

Solvent: Ethyl Acetate / Water (1:1 ratio)

Step-by-Step Methodology

-

Setup: Dissolve the substrate (10 mmol) in Ethyl Acetate (25 mL).

-

Base Preparation: Dissolve NaHCO₃ (25 mmol) in Water (25 mL) and add to the organic layer.

-

Cooling: Cool the biphasic mixture to 0°C (Ice bath) with vigorous stirring.

-

Addition: Add Cbz-Cl (10.5 mmol) dropwise over 15 minutes.

-

Critical: Slow addition at 0°C prevents the kinetic overshoot that leads to O-carbonylation.

-

-

Reaction: Allow the mixture to warm to room temperature naturally and stir for 3 hours.

-

Quench & Workup:

-

Separate the layers.

-

Extract the aqueous layer with EtOAc (1 x 20 mL).

-

Combine organic layers and wash with 1M HCl (careful gas evolution) to remove unreacted amine.

-

Wash with Brine, dry over MgSO₄, and concentrate.

-

Expected Yield: 85–90%

Analytical Validation & Troubleshooting

Data Summary Table

| Parameter | Unprotected Substrate | N-Boc Product | N-Cbz Product |

| TLC (Rf) | 0.2 (50% EtOAc/Hex) | 0.6 (50% EtOAc/Hex) | 0.55 (50% EtOAc/Hex) |

| ¹H NMR (Amine) | Broad singlet ~4.8 ppm | Singlet ~9.2 ppm | Singlet ~9.5 ppm |

| ¹H NMR (Alcohol) | Visible (exchangeable) | Visible (exchangeable) | Visible (exchangeable) |

| MS (ESI+) | [M+H]⁺ = 168.1 | [M+Na]⁺ = 290.1 | [M+H]⁺ = 302.1 |

Troubleshooting: O-Acylation

If you observe a product with two protecting groups (Bis-Boc or N-Boc/O-Boc):

-

Diagnosis: NMR will show two t-butyl peaks (Boc) or a downfield shift of the benzylic protons (from ~4.4 to ~5.1 ppm).

-

Remedy: Treat the crude mixture with K₂CO₃ in Methanol at room temperature for 30 minutes. This selectively hydrolyzes the unstable carbonate (O-Boc/O-Cbz) back to the alcohol while leaving the carbamate (N-Boc/N-Cbz) intact [3].

Experimental Workflow Visualization

Figure 2: Operational workflow for the catalyst-free N-Boc protection protocol.

References

-

WuXi Biology. "Alcohol Speed up Boc Protection of Primary Amines." WuXi AppTec Learning Center. Accessed October 2023. [Link]

-

Vilaivan, T. (2006).[1][2] "A Simple and Efficient Procedure for the Chemoselective N-Boc Protection of Amines." Tetrahedron Letters, 47(38), 6739-6742. (Note: Seminal paper on alcohol acceleration).

-

Organic Chemistry Portal. "Protection of Amino Groups: Boc-Protected Amines." Organic Chemistry Portal. [Link]

-

Fisher Scientific. "Amine Protection / Deprotection Protocols." Fisher Scientific Technical Resources. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Amino-2-ethoxyphenyl)methanol

Current Status: Online Ticket Queue: Active Specialist: Senior Application Scientist, Organic Synthesis Division

System Overview & Strategic Analysis

Welcome to the technical support hub for (5-Amino-2-ethoxyphenyl)methanol . This molecule presents a classic "bifunctional trap" in organic synthesis: it contains an oxidizable amine, a reducible nitro precursor, and a labile benzylic alcohol.

Most yield failures for this specific target stem from three root causes:

-

Chemoselectivity Failure: Reducing the nitro group prematurely while attempting to reduce the carboxylic acid/ester.

-

Hydrogenolysis (Over-reduction): Accidental cleavage of the benzylic hydroxyl group (

) during nitro reduction. -

Phase Loss: The product is an amphoteric amino-alcohol with high water solubility, often lost in the aqueous layer during standard workups.

Below is the master workflow designed to bypass these failure modes.

Master Synthetic Workflow (Visualization)

Caption: Figure 1. Optimized synthetic pathway distinguishing between the high-yield "Safe Route" and the common "Hydrogenolysis Trap" associated with Palladium catalysts.

Troubleshooting Tickets & Protocols

Ticket #401: "I lost the hydroxyl group during hydrogenation."

User Report: "I successfully made the nitro-alcohol intermediate. I tried to reduce the nitro group using H2 and Pd/C in methanol. NMR shows the amine formed, but the benzylic protons shifted upfield, and the mass spec indicates loss of 16 amu (Oxygen)."

Root Cause Analysis: You have experienced Hydrogenolysis .[1] Benzylic alcohols are extremely sensitive to cleavage under standard catalytic hydrogenation conditions (H2 + Pd/C), especially in acidic media or with prolonged reaction times. The Palladium catalyst facilitates the cleavage of the C-O bond, converting your alcohol into a methyl group (toluene derivative).

The Fix (Protocol A): Chemoselective Nitro Reduction Do not use Pd/C. Switch to a metal-acid reduction or a poisoned catalyst that preserves the benzylic C-O bond.

Recommended Protocol: Iron/Ammonium Chloride Reduction

-

Concept: Uses Fe(0) as the electron source in a mild, near-neutral buffer. This method is kinetically unable to cleave benzylic alcohols.

-

Step-by-Step:

-

Dissolve: Suspend 10 mmol of (5-nitro-2-ethoxyphenyl)methanol in 50 mL of Ethanol/Water (3:1 ratio).

-

Activate: Add 5 equivalents of Iron powder (325 mesh) and 5 equivalents of Ammonium Chloride (

). -

Reflux: Heat to mild reflux (80°C) with vigorous stirring.

-

Monitor: Check TLC every 30 mins. The reaction is usually complete in 2-4 hours.

-

Workup (Crucial): Filter hot through Celite to remove iron oxides. Wash the cake with hot ethanol.

-

Purification: Concentrate the filtrate. Note: See Ticket #403 for isolation issues.

-

Alternative: If you must use hydrogenation, use Sulfided Platinum on Carbon (Pt(S)/C) . It is far less active toward C-O hydrogenolysis than Pd/C.

Ticket #402: "My yield is near zero after extraction."

User Report: "The reaction looked perfect on TLC. I added water and extracted with Ethyl Acetate, but the organic layer is empty. The product isn't precipitating either."

Root Cause Analysis: Your target, this compound, is an amino-alcohol . It is amphoteric and highly polar.

-

pH Sensitivity: At low pH, the amine is protonated (

), making it water-soluble. At high pH, the phenol ether is stable, but the alcohol increases water solubility. -

Partition Coefficient: The molecule likely prefers the aqueous phase over standard organic solvents like Et2O or Hexane.

The Fix (Protocol B): Salting Out & Continuous Extraction Standard separation funnels often fail here. You must force the molecule into the organic phase.

Optimization Table: Solvent Systems

| Solvent System | Suitability | Notes |

| Diethyl Ether | Poor | Too non-polar; product will stay in water. |

| Ethyl Acetate | Moderate | Requires "Salting Out" (saturation with NaCl). |

| DCM / Isopropanol (3:1) | Excellent | The "Magic Solvent" for polar amines. |

| n-Butanol | Good | Good for extraction, but hard to evaporate (high BP). |

Recommended Protocol: The "Salting Out" Workup

-

pH Adjustment: After the reaction (assuming Fe/NH4Cl), concentrate to remove ethanol. Adjust the remaining aqueous residue to pH 10-11 using saturated

(Do not use NaOH, it's too harsh). -

Saturation: Add solid NaCl to the aqueous layer until no more dissolves (saturation). This disrupts the hydration shell of the product.

-

Extraction: Extract 4x with DCM:Isopropanol (3:1) . The alcohol component helps pull the polar product into the organic phase.

-

Drying: Dry combined organics over

(Sodium Sulfate) and concentrate.

Ticket #403: "Starting material unreacted during Acid Reduction."

User Report: "I am trying to reduce 5-nitro-2-ethoxybenzoic acid to the alcohol. I used NaBH4 in methanol, but I only recovered starting material."

Root Cause Analysis:

Sodium Borohydride (

The Fix (Protocol C): Borane-THF Reduction

Borane (

Recommended Protocol: Chemoselective Acid Reduction

-

Setup: Flame-dry a flask under Argon/Nitrogen.

-

Dissolve: Add 5-nitro-2-ethoxybenzoic acid (1 equiv) in dry THF (0.5 M concentration).

-

Cool: Cool the solution to 0°C in an ice bath.

-

Addition: Dropwise add

(1.0 M solution, 1.5 - 2.0 equivalents). Caution: Gas evolution ( -

Reaction: Allow to warm to Room Temperature (25°C). Stir for 4-12 hours.

-

Tip: Do not heat above 35°C, or the borane may attack the nitro group.

-

-

Quench: Cool back to 0°C. Carefully add Methanol dropwise to destroy excess borane (trimethyl borate formation).

-

Workup: Evaporate solvents. Partition between saturated

and Ethyl Acetate. The nitro-alcohol intermediate is usually lipophilic enough for standard extraction.

Frequently Asked Questions (FAQs)

Q: Can I nitrate (2-ethoxyphenyl)methanol directly to save steps? A: Not recommended. Nitration of the benzyl alcohol is dangerous (oxidation risk to aldehyde/acid) and regioselectivity is poor. You will likely get a mixture of ortho- and para-nitro isomers relative to the ethoxy group, requiring difficult column chromatography. Starting with the pre-functionalized benzoic acid is far cleaner.

Q: Why does the product turn brown on the bench? A: Anilines (aromatic amines) are prone to air oxidation. Store the final product under Nitrogen/Argon in the dark, preferably at -20°C. If it browns, a quick filtration through a short plug of silica gel with DCM/MeOH usually restores purity.

Q: Can I use catalytic transfer hydrogenation (CTH)? A: Yes, but be careful. Using Ammonium Formate with Pd/C can still cause hydrogenolysis. If you use CTH, use Raney Nickel or Pt/C with the formate source to protect the alcohol.

References

-

Chemoselective Reduction of Nitro Compounds

- Title: Recent Developments in the Reduction of Aromatic and Aliph

- Source:Chemical Reviews (via ACS Public

- Context: Validates the use of Iron/media and Pt c

-

Borane Reduction Selectivity

-

Hydrogenolysis of Benzylic Alcohols

-

Title: Hydrogenolysis of Benzylic Alcohols Using Hydrogen Gas as Reductant.

- Source:Thieme Connect (Synthesis Reviews).

- Context: Establishes the mechanism of Pd/C c

-

-

Physical Properties & Solubility (Analog Data)

Sources

Minimizing side reactions during the reduction of nitro-ethoxybenzoates

Topic: Minimizing side reactions during the reduction of nitro-ethoxybenzoates. Ticket ID: CHEM-RED-NO2-EST Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Substrate Challenge

You are attempting to reduce a nitro group (

-

The Good News: The ethoxy ether is generally inert to standard reduction conditions (catalytic hydrogenation or dissolving metals).

-

The Risk Zone: The benzoate ester is the "weak link." It is susceptible to transesterification (solvent mismatch), hydrolysis (pH extremes), and nucleophilic attack .

-

The Hidden Trap: The nitro group reduction proceeds via reactive intermediates (nitroso, hydroxylamine) that can couple to form azo/azoxy impurities if the reaction stalls.

This guide provides self-validating protocols to navigate these risks.

Module 1: Method Selection (The "Hardware")

Do not default to Palladium on Carbon (Pd/C) without analyzing your specific substrate. Use this decision matrix to select the correct reduction system.

Visual Guide: Method Selection Decision Tree

Caption: Decision matrix for selecting the reduction method based on substrate functionalization and scale.

Module 2: Troubleshooting & FAQs

Issue 1: "My ethyl ester converted to a methyl ester."

Diagnosis: Transesterification.[1] Cause: You performed the reduction in Methanol while your substrate was an Ethyl benzoate. In the presence of Lewis acidic metals or basic byproducts, the solvent attacks the ester carbonyl. The Fix:

-

Rule of Thumb: Always match the solvent alcohol to the ester alkyl group.

-

Ethyl Ester

Use Ethanol. -

Methyl Ester

Use Methanol.

-

-

Alternative: If solubility is poor in the matching alcohol, use an aprotic co-solvent like THF or Ethyl Acetate (EtOAc).

Issue 2: "I see a colored impurity and mass peaks at M-16 or 2M-16."

Diagnosis: Incomplete reduction leading to Azo/Azoxy coupling.

Cause: The reduction stalled at the hydroxylamine (

-

Increase Temperature: Push the reaction to completion (e.g., reflux for Fe reduction).

-

Avoid Base: Ensure the reaction medium is neutral or slightly acidic.

-

Visual Pathway:

Caption: The reduction cascade.[2][3] Stalling at Nitroso/Hydroxylamine leads to irreversible Azo formation.

Issue 3: "The ester disappeared completely."

Diagnosis: Hydrolysis. Cause:

-

High pH: Using strong bases (like NaOH) in the workup.

-

High Temp + Water: Refluxing in aqueous ethanol without pH control. The Fix:

-

Use Ammonium Chloride (

) as the electrolyte/proton source. It buffers the reaction to pH ~4-5, which is mild enough to preserve the ester but acidic enough to activate the iron. -

Workup: Quench with saturated

(mild base) rather than NaOH.

Module 3: Validated Protocols

Protocol A: The "Safe Bet" (Iron / Ammonium Chloride)

Best for: Substrates with halogens, sensitive esters, or large scale.

-

Setup: 3-neck flask with mechanical stirrer (magnetic stirring often fails due to iron sludge).

-

Solvent: Mix Ethanol:Water (3:1) . Note: Use Ethanol if you have an ethyl ester.

-

Charge: Add Substrate (1.0 equiv) and

(5.0 equiv). -

Activation: Heat to 60°C. Add Iron Powder (325 mesh) (5.0 equiv) portion-wise.

-